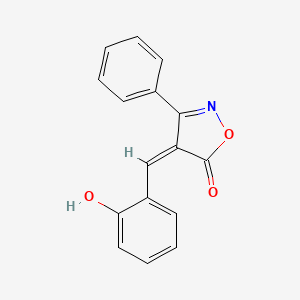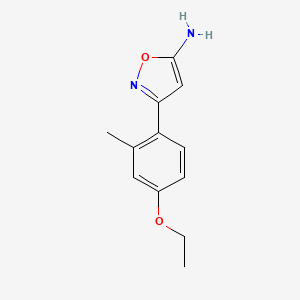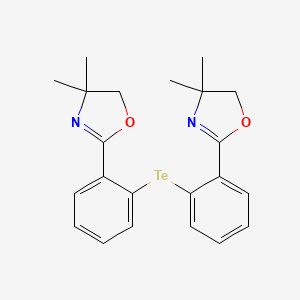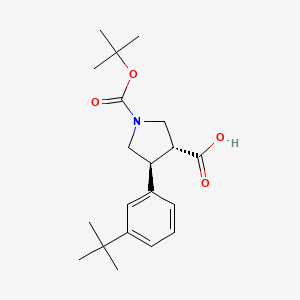
4-(2-Hydroxybenzylidene)-3-phenylisoxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Hydroxybenzylidene)-3-phenylisoxazol-5(4H)-one is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxybenzylidene)-3-phenylisoxazol-5(4H)-one typically involves the condensation reaction of 2-hydroxybenzaldehyde with 3-phenylisoxazol-5(4H)-one. The reaction is usually carried out in an ethanol medium with a catalytic amount of acetic acid. The mixture is refluxed for several hours to ensure complete reaction, followed by cooling and recrystallization to obtain the pure product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Hydroxybenzylidene)-3-phenylisoxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 4-(2-oxobenzylidene)-3-phenylisoxazol-5(4H)-one.
Reduction: Formation of 4-(2-hydroxybenzyl)-3-phenylisoxazol-5(4H)-one.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-(2-Hydroxybenzylidene)-3-phenylisoxazol-5(4H)-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(2-Hydroxybenzylidene)-3-phenylisoxazol-5(4H)-one involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . In its anticancer role, the compound forms coordination complexes with metal ions, which can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol: Similar in structure but contains a chloro and diethylamino group, which may alter its chemical and biological properties.
N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-4-chlorobenzohydrazide: Another Schiff base derivative with different substituents, affecting its reactivity and applications.
Uniqueness
4-(2-Hydroxybenzylidene)-3-phenylisoxazol-5(4H)-one is unique due to its isoxazole core, which imparts distinct electronic properties and reactivity compared to other Schiff bases. Its ability to form stable metal complexes and its potential biological activities make it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C16H11NO3 |
|---|---|
Peso molecular |
265.26 g/mol |
Nombre IUPAC |
(4Z)-4-[(2-hydroxyphenyl)methylidene]-3-phenyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C16H11NO3/c18-14-9-5-4-8-12(14)10-13-15(17-20-16(13)19)11-6-2-1-3-7-11/h1-10,18H/b13-10- |
Clave InChI |
SHKLSRHJZDMJDS-RAXLEYEMSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C\2=NOC(=O)/C2=C\C3=CC=CC=C3O |
SMILES canónico |
C1=CC=C(C=C1)C2=NOC(=O)C2=CC3=CC=CC=C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-Diethyl-2-{[1-(2-fluorophenyl)isoquinolin-3-yl]sulfanyl}ethan-1-amine](/img/structure/B12891901.png)




![2-[4-(Benzyloxy)butyl]-4,6-dimethoxy-3-methyl-1-benzofuran](/img/structure/B12891933.png)







